2H-2-Ethyl-d5 Candesartan is a deuterium-labeled analog of Candesartan Cilexetil, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension and congestive heart failure. The compound is significant in pharmacological studies due to its isotopic labeling, which allows for enhanced tracking and analysis in various scientific applications.
2H-2-Ethyl-d5 Candesartan falls under the category of pharmaceutical compounds and is recognized as an active pharmaceutical ingredient (API). Its unique isotopic labeling makes it particularly valuable in analytical chemistry for quantifying other related compounds in biological samples.
The synthesis of 2H-2-Ethyl-d5 Candesartan involves several chemical reactions starting from the precursor Candesartan Cilexetil. The key steps include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic composition of the synthesized compound .
The molecular formula for 2H-2-Ethyl-d5 Candesartan is , with a molecular weight of 643.74 g/mol. The structure features a tetrazole ring linked to a bicyclic aromatic system, which includes various functional groups necessary for its pharmacological activity.
The primary chemical reactions involving 2H-2-Ethyl-d5 Candesartan include:
The reaction mechanisms can be elucidated using advanced spectroscopic techniques that provide insights into how the deuterium labeling affects metabolic stability and pharmacokinetics compared to non-labeled counterparts.
As an angiotensin II receptor antagonist, 2H-2-Ethyl-d5 Candesartan works by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict. This action leads to:
Research indicates that the mechanism remains consistent with that of its parent compound, allowing for effective therapeutic applications while providing a tool for studying its pharmacodynamics through isotopic labeling .
The primary applications of 2H-2-Ethyl-d5 Candesartan include:
Candesartan cilexetil is a prodrug that undergoes rapid hydrolysis to its active metabolite, candesartan, during gastrointestinal absorption. As a potent angiotensin II receptor blocker (ARB), candesartan selectively inhibits the AT₁ receptor subtype with approximately 10,000-fold greater affinity than the AT₂ receptor [1] [4]. This specificity prevents angiotensin II-mediated vasoconstriction, aldosterone secretion, and sodium reabsorption, resulting in effective blood pressure reduction. The molecular structure features a benzimidazole ring with a carboxyl group and a tetrazole ring that enable high-affinity binding to the AT₁ receptor [4] [9].
Clinical studies demonstrate candesartan's efficacy in hypertension management, with a 16 mg daily dose producing systolic blood pressure reductions of 12.4 mmHg and diastolic reductions of 7.8 mmHg [2]. Its pharmacokinetic profile includes a bioavailability of approximately 15%, protein binding >99%, and elimination half-life of 9 hours, supporting once-daily dosing [1] [4]. Candesartan's therapeutic applications extend beyond hypertension to heart failure management, as evidenced by the CHARM studies showing reduced cardiovascular mortality in patients with left ventricular ejection fraction ≤40% [1] [9].
Deuterium (²H), a stable, non-radioactive hydrogen isotope, has emerged as a valuable tool in pharmaceutical research due to its unique biochemical properties. The carbon-deuterium (C-D) bond exhibits a lower vibrational frequency and higher dissociation energy (approximately 1-1.5 kcal/mol) compared to the carbon-hydrogen (C-H) bond, resulting in the deuterium kinetic isotope effect (DKIE) [3] [5]. This property can significantly alter a drug's metabolic profile when deuterium is incorporated at sites vulnerable to enzymatic oxidation.
Table 1: Biochemical Properties of Deuterium vs. Hydrogen
Property | Hydrogen (¹H) | Deuterium (²H) | Effect in Drug Development |
---|---|---|---|
Atomic mass | 1.0078 u | 2.014 u | Increased molecular weight |
Bond dissociation energy | 100 kcal/mol | 101.5 kcal/mol | Enhanced metabolic stability |
Bond length (C-X) | 1.09 Å | 1.08 Å | Minimal steric alteration |
Natural abundance | 99.98% | 0.0156% | Requires synthetic incorporation |
Pharmaceutical applications of deuteration include:
The 2H-2-Ethyl-d5 modification of candesartan cilexetil features five deuterium atoms specifically incorporated at the ethyl moiety (CH₃-CH₂- → CD₃-CD₂-) attached to the benzimidazole ring [6]. This strategic deuteration targets a known metabolic soft spot where oxidative metabolism occurs via cytochrome P450 enzymes, particularly CYP2C9 [1] [4]. The deuterated ethyl group (CD₃-CD₂-) demonstrates significantly increased resistance to oxidative dealkylation due to the primary deuterium kinetic isotope effect, where C-D bond cleavage occurs 5-10 times slower than C-H bonds [3] [6].
This isotopic modification creates an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification because:
Table 2: Characteristics of 2H-2-Ethyl-d5 Candesartan Cilexetil
Property | Specification |
---|---|
Molecular formula | C₃₅H₃₃D₅N₆O₆ (vs. C₃₅H₃₈N₆O₆ for non-deuterated) |
Molecular weight | 643.74 g/mol |
CAS registry | 1246816-44-3 |
Deuterium positions | Five deuterium atoms at ethyl group |
Chromatographic behavior | Co-elutes with non-deuterated form |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7